molecular formula C6H5Br2N3 B12993393 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12993393
M. Wt: 278.93 g/mol
InChI Key: IAZPAVYIYCCXPX-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable dicarbonyl compound, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like polyvinyl alcohol functionalized with sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonitrile group play crucial roles in its reactivity and binding affinity. For instance, it can inhibit enzymes by forming stable complexes with their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine atoms and a carbonitrile group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C6H5Br2N3

Molecular Weight

278.93 g/mol

IUPAC Name

3,5-dibromo-1-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C6H5Br2N3/c1-2-11-6(8)4(3-9)5(7)10-11/h2H2,1H3

InChI Key

IAZPAVYIYCCXPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)Br)C#N)Br

Origin of Product

United States

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